N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide
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Overview
Description
The compound is a benzothiophene derivative. Benzothiophenes are aromatic organic compounds that contain a benzene ring fused to a thiophene ring . They are found in many natural and pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray diffraction .Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For example, they can participate in Pd-catalyzed coupling reactions like the Sonogashira coupling reaction, which are very useful tools for the formation of new carbon–carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be analyzed using various techniques. For example, their absorption bands can be studied using spectroscopic techniques .Scientific Research Applications
Histone Deacetylase Inhibition : Derivatives of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, have been found to inhibit histone deacetylases. These compounds, particularly the thiophene substituted derivative, demonstrate antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer, by inducing cell-cycle arrest and apoptosis (Jiao et al., 2009).
Anticancer Activity : Hydroxyl-containing benzo[b]thiophene analogs have shown selective antiproliferative activity against cancer cells, such as laryngeal cancer cells. The hydroxyl group in these compounds is critical for their anticancer activity, which includes enhancing antioxidant enzyme activity, reducing ROS production, and inducing apoptosis (Haridevamuthu et al., 2023).
Ocular Hypotensive Agents : Derivatives of benzo[b]thiophene-2-sulfonamide, related to the benzamide class, have been prepared as topically active inhibitors of ocular carbonic anhydrase for glaucoma treatment. Among these, certain compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive activity (Graham et al., 1989).
Carbonic Anhydrase Inhibitors : In the context of glaucoma treatment, benzo[b]thiophene sulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors. This application is crucial in managing intraocular pressure in glaucoma patients (Graham et al., 1989).
Antifungal Agents : The synthesis of certain benzamide derivatives, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, has been explored for potential antifungal applications. These compounds are characterized for their IR, (1)H-NMR, and mass spectral data and screened for antifungal activity (Narayana et al., 2004).
Electrochemical Studies for Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamide derivatives, a class related to benzamide compounds, is significant in understanding the antioxidant activity of these compounds. The electrochemical behavior and reaction mechanisms of these compounds have been investigated, providing insights into their potential as antioxidants (Jovanović et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Benzothiophene derivatives have potential in various fields due to their interesting properties. They have been used in pharmaceutical sciences and materials chemistry . Future research could focus on the design and synthesis of new benzothiophene derivatives with improved properties and activities.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-14(2)25-17-10-8-15(9-11-17)20(23)22-13-21(3,24)19-12-16-6-4-5-7-18(16)26-19/h4-12,14,24H,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZVCNUEWQCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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